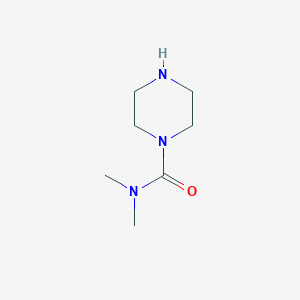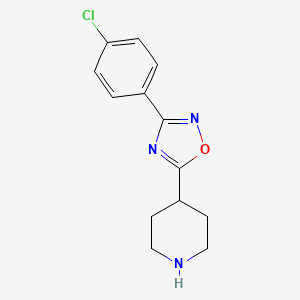![molecular formula C12H14O4 B1348948 {Acide (2-méthoxy-4-[(1e)-prop-1-én-1-yl]phénoxy)acétique} CAS No. 7510-46-5](/img/structure/B1348948.png)
{Acide (2-méthoxy-4-[(1e)-prop-1-én-1-yl]phénoxy)acétique}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid, also known as 2-M-4-PPA, is an organic compound that has a wide range of applications in scientific research. It is a versatile compound that can be used to study a variety of biochemical and physiological processes.
Applications De Recherche Scientifique
Candidates thérapeutiques
Les dérivés phénoxy, tels que « {Acide (2-méthoxy-4-[(1e)-prop-1-én-1-yl]phénoxy)acétique} », ont été étudiés pour leur potentiel en tant que candidats thérapeutiques . La chimie médicinale combine la chimie et la pharmacologie pour concevoir et développer de nouveaux composés pharmaceutiques . Le phénoxyacétamide et ses dérivés se sont montrés prometteurs à cet égard .
Propriétés anti-inflammatoires
Le composé a démontré des propriétés anti-inflammatoires dans plusieurs modèles de maladies inflammatoires . Il agit comme un inhibiteur sélectif du transducteur de signal et activateur de la transcription 3 (STAT3) .
Traitement de la neurodégénérescence
La recherche a montré que « {Acide (2-méthoxy-4-[(1e)-prop-1-én-1-yl]phénoxy)acétique} » peut améliorer la neurodégénérescence dopaminergique induite par le MPTP . Cela suggère des applications potentielles dans le traitement des maladies neurodégénératives.
Inhibition de la voie STAT3
Le composé s'est avéré inhiber la voie STAT3 . Cette voie est impliquée dans divers processus cellulaires, notamment la croissance cellulaire et l'apoptose, et sa dysrégulation est associée à plusieurs maladies.
Utilisation potentielle dans le traitement du cancer
La capacité du composé à inhiber la voie STAT3 pourrait potentiellement être exploitée dans le traitement du cancer . La voie STAT3 est souvent régulée à la hausse dans divers types de cancer, et son inhibition pourrait contribuer à contrôler la croissance tumorale.
Synthèse de nouveaux médicaments
“{Acide (2-méthoxy-4-[(1e)-prop-1-én-1-yl]phénoxy)acétique}” pourrait être utilisé dans la synthèse de nouveaux médicaments . Sa structure chimique et ses propriétés en font un candidat prometteur pour le développement de nouveaux médicaments.
Mécanisme D'action
Target of Action
The primary targets of {2-Methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid are currently unknown. This compound is a unique chemical provided for early discovery researchers
Mode of Action
The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
As a novel compound, its effects on various biochemical pathways and their downstream effects are still under investigation .
Pharmacokinetics
Its impact on bioavailability, as well as its pharmacokinetic profile, are areas of active research .
Result of Action
As a unique chemical, its specific effects at the molecular and cellular levels are subjects of ongoing study .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its action .
Propriétés
IUPAC Name |
2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-4-9-5-6-10(11(7-9)15-2)16-8-12(13)14/h3-7H,8H2,1-2H3,(H,13,14)/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORQJKKOBXSGRG-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCC(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCC(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7510-46-5 |
Source


|
| Record name | NSC405685 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405685 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B1348867.png)

![4-Chloro-5-p-tolyl-thieno[2,3-d]pyrimidine](/img/structure/B1348871.png)
![5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1348874.png)






![Methyl 2-[methyl(methylsulfonyl)amino]benzoate](/img/structure/B1348904.png)
![5-Phenoxymethyl-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1348908.png)